2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Description
2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound featuring a spiro-fused quinazoline and cyclopentane structure. This compound is of significant interest due to its potential biological activities, including antitumor and antibacterial properties .
Properties
IUPAC Name |
2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-20-15-18-13-11-6-2-1-5-10(11)9-16(7-3-4-8-16)12(13)14(21)19-15/h1-2,5-6H,3-4,7-9,17H2,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKOQLHNGFEFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multiple steps:
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Starting Material Preparation: : The synthesis begins with the preparation of the appropriate benzo[h]quinazoline precursor. This can be achieved by reacting ethyl 4-amino-1H-spiro[cycloheptane-1,2-naphthalene]-3-carboxylate with benzylisothiocyanate to form an intermediate thiourea compound .
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Cyclization: : The intermediate is then cyclized using potassium hydroxide (KOH) to form the spiro-fused quinazoline structure .
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Hydrazination: This can be done by reacting the spiro-fused quinazoline with hydrazine hydrate under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various alkyl or acyl-substituted quinazoline derivatives.
Scientific Research Applications
2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential antitumor and antibacterial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism by which 2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one exerts its effects involves interaction with cellular targets:
Molecular Targets: The compound may interact with DNA, enzymes, or cellular receptors, leading to its biological effects.
Pathways Involved: It may inhibit specific enzymes or interfere with cellular signaling pathways, leading to antitumor or antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one: Similar spiro-fused structure but with different substituents.
2-hydrazinyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Another hydrazino derivative with a different spiro-fused ring system.
Uniqueness
2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is unique due to its specific spiro-fused structure and the presence of a hydrazino group, which imparts distinct chemical reactivity and biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
